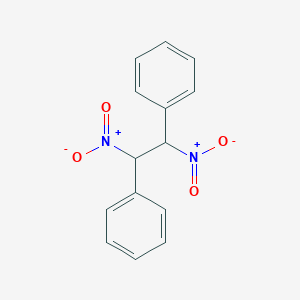
1,1'-(1,2-Dinitroethane-1,2-diyl)dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(1,2-Dinitroethane-1,2-diyl)dibenzene is an organic compound characterized by the presence of two nitro groups attached to an ethane backbone, which is further bonded to two benzene rings
Preparation Methods
The synthesis of 1,1’-(1,2-Dinitroethane-1,2-diyl)dibenzene typically involves the nitration of ethane derivatives followed by coupling with benzene rings. One common method involves the nitration of ethane to form 1,2-dinitroethane, which is then reacted with benzene under specific conditions to yield the desired compound. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
1,1’-(1,2-Dinitroethane-1,2-diyl)dibenzene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen in the presence of a catalyst.
Substitution: The benzene rings can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups can be introduced. Common reagents used in these reactions include hydrogen, catalysts like palladium or platinum, and halogenating agents. Major products formed from these reactions include amines, halogenated derivatives, and various substituted benzene compounds.
Scientific Research Applications
1,1’-(1,2-Dinitroethane-1,2-diyl)dibenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a part of drug delivery systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1’-(1,2-Dinitroethane-1,2-diyl)dibenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
1,1’-(1,2-Dinitroethane-1,2-diyl)dibenzene can be compared with similar compounds such as:
1,1’-(1,2-Dimethyl-1,2-ethanediyl)dibenzene: Lacks nitro groups, making it less reactive in redox reactions.
1,1’-(1,2-Ethanediyl)dibenzene: Also lacks nitro groups and has different chemical properties.
1,1’-(1,2-Dibromo-1,2-ethanediyl)dibenzene: Contains bromine atoms instead of nitro groups, leading to different reactivity and applications. The uniqueness of 1,1’-(1,2-Dinitroethane-1,2-diyl)dibenzene lies in its nitro groups, which impart distinct chemical reactivity and potential biological activities.
This comprehensive overview highlights the significance of 1,1’-(1,2-Dinitroethane-1,2-diyl)dibenzene in various scientific and industrial contexts
Properties
CAS No. |
67765-80-4 |
|---|---|
Molecular Formula |
C14H12N2O4 |
Molecular Weight |
272.26 g/mol |
IUPAC Name |
(1,2-dinitro-2-phenylethyl)benzene |
InChI |
InChI=1S/C14H12N2O4/c17-15(18)13(11-7-3-1-4-8-11)14(16(19)20)12-9-5-2-6-10-12/h1-10,13-14H |
InChI Key |
QRFGNIXDMFSDQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[2-chloro-5-(4-chlorophenoxy)phenoxy]propanoate](/img/structure/B14456912.png)
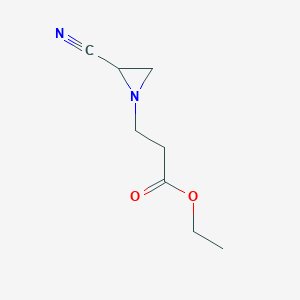
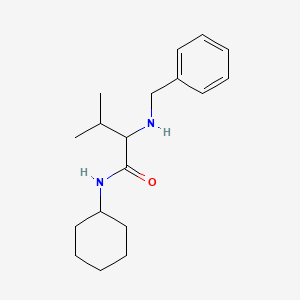
![1,3,6-Naphthalenetrisulfonic acid, 7,7'-[1,4-phenylenebis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino[2-[(aminocarbonyl)amino]-4,1-phenylene]azo]]bis-, hexasodium salt](/img/structure/B14456938.png)
![potassium;3-[(2Z)-2-[2-anilino-1-[(2-chloro-5-sulfophenyl)diazenyl]-2-oxoethylidene]hydrazinyl]-4-chlorobenzenesulfonic acid](/img/structure/B14456943.png)

![2,4,6-Cycloheptatrien-1-one, 2-[(2-methylphenyl)amino]-](/img/structure/B14456964.png)
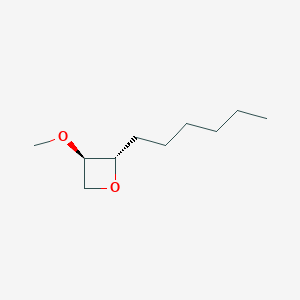
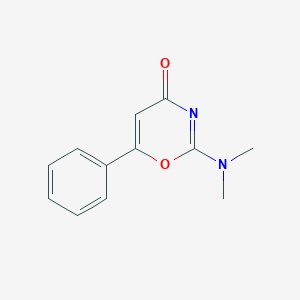
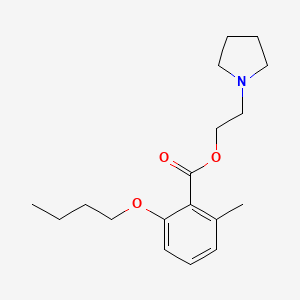
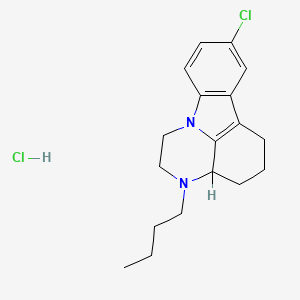
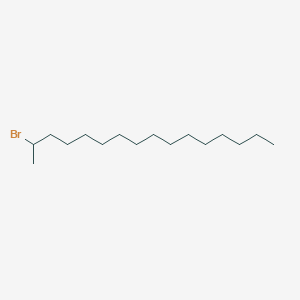

![(2E)-2-[(2-Hydroxyphenyl)imino]-1-(4-methylphenyl)ethan-1-one](/img/structure/B14457003.png)
